molecular formula C9H18N4S2 B2524400 N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide CAS No. 331461-65-5

N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide

Cat. No.: B2524400
CAS No.: 331461-65-5
M. Wt: 246.39
InChI Key: CUIIFCNZSDGVQR-UHFFFAOYSA-N
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Description

N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a cyclohexyl group and a methyl group attached to the hydrazine moiety, along with two thiocarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide typically involves the reaction of cyclohexylamine with methyl isothiocyanate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexylamine+Methyl isothiocyanateN 1 -cyclohexyl-N 2 -methyl-1,2-hydrazinedicarbothioamide\text{Cyclohexylamine} + \text{Methyl isothiocyanate} \rightarrow \text{N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide} Cyclohexylamine+Methyl isothiocyanate→N 1 -cyclohexyl-N 2 -methyl-1,2-hydrazinedicarbothioamide

Industrial Production Methods

In an industrial setting, the production of N1-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The thiocarbonyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiocarbonyl compounds.

Scientific Research Applications

N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N~1~-cyclohexyl-N~2~-methylcarbamoyl hydrazine: Similar structure but lacks thiocarbonyl groups.

    N~1~-cyclohexyl-N~2~-methylthiosemicarbazide: Contains a thiosemicarbazide moiety instead of hydrazinedicarbothioamide.

Uniqueness

N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide is unique due to the presence of both cyclohexyl and methyl groups attached to the hydrazine moiety, along with two thiocarbonyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-cyclohexyl-3-(methylcarbamothioylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4S2/c1-10-8(14)12-13-9(15)11-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,10,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIIFCNZSDGVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=S)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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